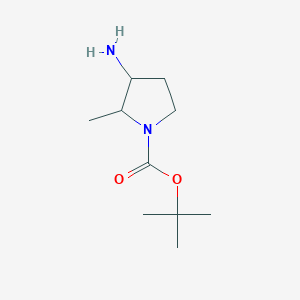![molecular formula C9H11N3O2 B1472400 2-[(6-Cyclopropylpyrimidin-4-yl)amino]acetic acid CAS No. 1547058-31-0](/img/structure/B1472400.png)
2-[(6-Cyclopropylpyrimidin-4-yl)amino]acetic acid
Übersicht
Beschreibung
2-[(6-Cyclopropylpyrimidin-4-yl)amino]acetic acid, also known as 6-CPA or 6-cyclopropylpyrimidine-4-carboxylic acid, is an organic compound with a molecular formula of C9H11N3O2. It is a carboxylic acid derivative of the cyclopropylpyrimidine family of compounds and is commonly used in scientific research applications. 6-CPA is a versatile compound, with a wide range of applications in biochemistry, physiology, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Development of Allosteric Modulators
This compound has potential applications in the development of allosteric modulators for G protein-coupled receptors (GPCRs), which are a target for treating various central nervous system (CNS) disorders. By influencing GPCR activity, it could lead to new treatments for diseases like Alzheimer’s and Parkinson’s .
Molecular Imprinting
The structural specificity of 2-[(6-Cyclopropylpyrimidin-4-yl)amino]acetic acid makes it suitable for creating molecularly imprinted polymers (MIPs). These MIPs can be used for the selective recognition and binding of target molecules, which is valuable in sensing and separation technologies .
Inhibition of Aldose Reductase
As an inhibitor of aldose reductase, this compound could play a role in managing diabetic complications. By targeting this key enzyme in the polyol pathway, it may help reduce oxidative stress and prevent or alleviate symptoms of diabetic neuropathy .
NMDA Receptor Antagonism
The compound could serve as a structural basis for designing antagonists for GluN3-containing N-methyl-D-aspartate (NMDA) receptors. This application is significant in neuropharmacology, potentially aiding in the treatment of neurodegenerative diseases and conditions associated with excessive NMDA receptor activity .
AMPK Activation
2-[(6-Cyclopropylpyrimidin-4-yl)amino]acetic acid may act as an activator of AMP-activated protein kinase (AMPK), which is a key regulator of cellular energy homeostasis. This application is crucial for developing therapies for metabolic disorders like type 2 diabetes and obesity .
Cancer Therapy Enhancement
The compound has been studied for its role in enhancing the antitumor effects of TRAIL (TNF-related apoptosis-inducing ligand) in non-small cell lung cancer. By inhibiting sphingosine kinase 2, it could improve the efficacy of existing cancer treatments .
Synthesis of Novel Organic Compounds
Due to its unique structure, this compound can be used as a precursor or intermediate in the synthesis of a wide range of novel organic compounds. This is particularly useful in medicinal chemistry for the creation of new therapeutic agents .
Chemical Education and Research
Lastly, 2-[(6-Cyclopropylpyrimidin-4-yl)amino]acetic acid can be utilized in academic settings for teaching and research purposes. Its complex structure offers a great model for studying organic synthesis and reaction mechanisms, enriching the educational experience for chemistry students .
Eigenschaften
IUPAC Name |
2-[(6-cyclopropylpyrimidin-4-yl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c13-9(14)4-10-8-3-7(6-1-2-6)11-5-12-8/h3,5-6H,1-2,4H2,(H,13,14)(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJMWZZVJKPBBOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(6-Cyclopropylpyrimidin-4-yl)amino]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-(Aminomethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1472321.png)
![2-(Methylamino)-1-[4-(morpholin-4-yl)piperidin-1-yl]ethan-1-one](/img/structure/B1472322.png)
![2,4-Dichloro-5h,6h,7h-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B1472324.png)

![(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methanamine](/img/structure/B1472328.png)
![2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1472329.png)



